Al(OTf)3 Demonstrates Stronger Amide Binding Than In(OTf)3 in Lewis Superacidity Comparison
In a direct head-to-head comparison of Lewis superacids, Al(OTf)3 was found to bind more strongly to a series of amide bases than In(OTf)3, as quantified by collision-induced dissociation (CID) mass spectrometry [1]. Energy-resolved mass spectrometry (ERMS) was used to establish quantitative relative energy scales for bond strength and reactivity [1].
| Evidence Dimension | Bond strength to amide bases |
|---|---|
| Target Compound Data | Al(OTf)3-amide adducts exhibit higher stability and reactivity [1] |
| Comparator Or Baseline | In(OTf)3-amide adducts exhibit weaker binding [1] |
| Quantified Difference | Al(OTf)3 forms the most reactive adducts; a bond strength and reactivity scale was established [1] |
| Conditions | Collision-induced dissociation (CID) and energy-resolved mass spectrometry (ERMS) of adducts with amide bases [1] |
Why This Matters
This quantitative bond strength scale allows researchers to predict and select Al(OTf)3 over In(OTf)3 for reactions where strong substrate activation is required.
- [1] Compain, G., et al. (2017). Bond Strength and Reactivity Scales for Lewis Superacid Adducts: A Comparative Study with In(OTf)3 and Al(OTf)3. ChemPhysChem, 18(6), 683-691. View Source
